2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
This compound, a norbornene-fused isoindole-1,3-dione derivative, features a bicyclic scaffold with a 4-methylphenyl substituent at the 2-position. Its synthesis involves the condensation of nadic anhydride with 4-toluidine, followed by purification (). The rigid tricyclic structure and electron-deficient imide moiety make it a versatile intermediate for medicinal chemistry and materials science. Key applications include its role as a precursor for bioactive derivatives targeting enzymes like carbonic anhydrase and glutathione S-transferase ().
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H15NO2/c1-9-2-6-12(7-3-9)17-15(18)13-10-4-5-11(8-10)14(13)16(17)19/h2-7,10-11,13-14H,8H2,1H3 |
InChI Key |
XFTXGTMZGBLHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants :
-
N-(4-methylphenyl)maleimide : Synthesized via maleic anhydride and 4-methylaniline condensation.
-
endo-DCPD : A strained diene that enhances reaction kinetics.
-
-
Solvent : Toluene or xylene (reflux, 110–140°C).
-
Duration : 12–24 hours under inert atmosphere (N₂/Ar).
The reaction proceeds through a concerted mechanism, where the electron-deficient maleimide acts as the dienophile, and DCPD serves as the diene. Stereochemical control ensures the endo transition state dominates, favoring the desired bicyclic product.
Alternative Multi-Step Synthesis
For laboratories lacking access to pre-formed N-(4-methylphenyl)maleimide, a multi-step approach is employed:
Step 1: Synthesis of N-(4-Methylphenyl)maleimide
Step 2: Diels-Alder Reaction
The maleimide intermediate reacts with DCPD under standard conditions (Section 1.1). This method increases flexibility but reduces overall yield (~50–65%) due to intermediate purification losses.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalytic Enhancements
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Lewis Acids : Anhydrous AlCl₃ (5 mol%) accelerates the reaction, reducing time to 6–8 hours.
-
Microwave Irradiation : Reduces reaction time to 30–60 minutes but requires specialized equipment.
Purification and Isolation Techniques
Column Chromatography
Recrystallization
-
Solvent System : Ethanol/water (4:1).
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Crystal Quality : Needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Direct Diels-Alder | High yield (75%), minimal steps | Requires pre-formed maleimide |
| Multi-Step Synthesis | Flexibility in intermediate modification | Lower yield (50–65%), prolonged timeline |
| Catalytic Diels-Alder | Faster reaction times | Catalyst removal complexity |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Reaction Mechanisms and Functional Groups
The compound’s reactivity stems from its:
-
Dione functionality (two ketone groups): Susceptible to nucleophilic additions, reductions, or acylation.
-
Isoindole ring : Prone to electrophilic substitutions or ring-opening reactions.
-
4-Methylphenyl substituent : May influence steric effects and electronic interactions.
Example Reactions :
-
Reduction of the dione :
-
Electrophilic substitution :
Reacts with electrophiles (e.g., halogens) at the isoindole nitrogen or aromatic ring. -
Nucleophilic additions :
The carbonyl groups may react with amines, hydrides, or organometallic reagents.
Structural Similarities and Comparative Reactivity
Challenges in Reaction Specificity
The absence of direct data highlights the need for:
-
Experimental validation : Confirming substituent effects (e.g., 4-methylphenyl vs. 2-methylphenyl) on reactivity.
-
Computational modeling : Predicting reaction pathways using QSAR or molecular dynamics.
Scientific Research Applications
Pharmaceutical Development
Research has indicated that compounds with isoindole structures can exhibit significant biological activity. The compound under discussion has been investigated for its potential as a pharmacological agent. The structure allows for interactions with various biological targets, which could lead to the development of new therapeutic agents.
Antidiabetic Agents
Recent studies have focused on the synthesis of stereopure compounds related to isoindoles for their antidiabetic properties. For instance, similar compounds have shown promising results in inhibiting key enzymes involved in glucose metabolism such as α-glucosidase and α-amylase . The potential for derivatives of 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione to act as multi-target antidiabetic agents is an area of ongoing research.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structural features allow for various chemical modifications that can lead to the synthesis of other bioactive molecules. For example, it can be utilized in the construction of more complex alkaloid structures that are prevalent in natural products .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of methanoisoindoles and evaluated their biological activities. The derivatives exhibited varying degrees of inhibitory effects on key enzymes associated with metabolic disorders. This highlights the potential utility of 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in drug discovery efforts aimed at treating diabetes .
Case Study 2: Structural Modification
In another study focusing on structural modifications of isoindoles, researchers demonstrated that altering substituents on the methanoisoindole core could significantly enhance biological activity against cancer cell lines. This suggests that 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione could be a valuable scaffold for developing anticancer agents .
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
Acryloylphenyl Derivatives
- Structure : The 4-methylphenyl group is replaced with a 4-((E)-3-arylacryloyl)phenyl moiety (e.g., derivatives in ).
- Activity : These derivatives exhibit enhanced anticancer (IC₅₀ values: 0.8–12.5 μM against HeLa and MCF-7 cells) and carbonic anhydrase inhibition (Kᵢ: 8.3–34.2 nM against hCA I/II) compared to the parent compound. The acryloyl group introduces π-π stacking and hydrogen-bonding interactions, improving target binding ().
- Synthesis : Achieved via Claisen-Schmidt condensation, with yields >70% ().
Thiazole Derivatives
- Structure : Incorporation of a 4-(aryl)thiazole-2-yl group at the 2-position ().
- Activity : Demonstrated potent carbonic anhydrase inhibition (Kᵢ: 6.9–19.4 nM against hCA II), surpassing the parent compound’s activity. The thiazole ring enhances electron-withdrawing effects and metal coordination capacity ().
Tetrazole Hybrids
Modifications to the Core Scaffold
Sulfur-Containing Derivatives
- Example : 2-(3-(Methylthio)prop-1-en-2-yl) substitution ().
- Properties: Increased molecular weight (250.09 g/mol vs.
Boronated Derivatives
- Example : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) substitution ().
- Application : Designed for Suzuki-Miyaura cross-coupling reactions, enabling conjugation to aromatic systems. Molecular weight increases to 365.24 g/mol, with boronate ester functionality enabling modular synthesis ().
Stereochemical and Crystallographic Variations
Physicochemical Properties
| Property | Parent Compound | Acryloylphenyl Derivative | Thiazole Derivative | Sulfur-Containing Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 205.25 | ~350–400 | ~280–320 | 250.09 |
| LogP (Predicted) | 1.8–2.2 | 3.5–4.0 | 2.5–3.0 | 3.0–3.5 |
| Topological Polar Surface Area | 46 Ų | 85–90 Ų | 75–80 Ų | 55–60 Ų |
| Synthetic Yield | 60–75% | 70–85% | 65–80% | 82% |
Biological Activity
The compound 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a member of the tetrahydroisoindole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₇H₁₇NO₂
- Molecular Weight : 267.32 g/mol
- CAS Number : 5378-29-0
- Structural Characteristics : The compound features a bicyclic structure that includes a methanoisoindole core, contributing to its biological activity.
Biological Activity Overview
Research indicates that tetrahydroisoindole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
- CNS Activity : Potential neuroprotective effects have been noted, suggesting applications in treating neurodegenerative diseases.
The biological effects of 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels in the brain, which could be beneficial for mood disorders and neurodegenerative conditions.
- Antioxidant Activity : The compound exhibits free radical scavenging properties that help mitigate oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxicity of various tetrahydroisoindole derivatives. The findings indicated that 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines through apoptosis induction.
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results showed that it effectively reduced reactive oxygen species (ROS) levels and improved cell survival rates in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents.
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for preparing 2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its derivatives?
- Methodology :
- Epoxidation and nucleophilic ring-opening : Start with 3-sulfolene derivatives to generate tetrahydroisoindole-dione scaffolds. Epoxidize using mCPBA or H₂O₂, followed by nucleophilic attack (e.g., sodium azide) to introduce functional groups .
- Imide-tetrazole hybridization : React thiourea substrates with sodium azide and mercuric chloride in dry DMF under inert conditions. Monitor reaction progress via TLC, and purify via silica gel chromatography (e.g., yields 68–91% for tetrazole hybrids) .
- Key considerations : Optimize stoichiometry of azide reagents and reaction time to avoid side products.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on coupling constants and splitting patterns. For example, methyl groups on the isoindole ring resonate at δ 1.25–1.51 ppm (quartet, J = 8.1–8.4 Hz), while aromatic protons appear at δ 7.38–7.90 ppm .
- HRMS : Use electrospray ionization (ESI) to confirm molecular ions (e.g., [M-H]⁻ at m/z 412.8780–457.3320 for halogenated derivatives) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Affinity chromatography : For enzyme-binding studies, use glutathione agarose columns with gradient elution (e.g., 12.33% recovery and 47.88-fold purity for GST enzyme inhibition assays) .
- Recrystallization : Employ solvent mixtures (e.g., CH₂Cl₂/hexane) to isolate crystalline derivatives, verified via melting point and XRD .
Advanced Research Questions
Q. How can enzyme inhibition kinetics (e.g., IC₅₀ and Kᵢ) be determined for derivatives targeting bacterial topoisomerases?
- Methodology :
- Lineweaver-Burk analysis : Measure initial reaction rates at varying substrate concentrations. Plot 1/V vs. 1/[S] to identify competitive/non-competitive inhibition. For example, Kᵢ values for Staphylococcus aureus DNA gyrase inhibitors range from 3.04 ± 0.50 to 131.50 ± 32.50 µM .
- IC₅₀ determination : Use dose-response curves (0–200 µM inhibitor concentration) with nonlinear regression. Reported IC₅₀ values for arylacryloyl derivatives: 10.00–115.50 µM .
- Data Table :
| Derivative | IC₅₀ (µM) | Kᵢ (µM) | Target Enzyme |
|---|---|---|---|
| 1a | 23.00 | 3.04 ± 0.50 | S. aureus Gyrase |
| 1b | 15.75 | 15.75 ± 2.10 | S. aureus Gyrase |
| 1d | 10.00 | 28.75 ± 4.50 | S. aureus Gyrase |
Q. How does stereochemistry (e.g., cis vs. trans isomers) influence the compound’s bioactivity and synthetic pathways?
- Methodology :
- Chiral HPLC : Resolve enantiomers using Chiralpak® columns (e.g., hexane/isopropanol mobile phase). Compare retention times to standards .
- DFT calculations : Optimize 3D structures with B3LYP/6-31G* basis sets. Analyze orbital interactions and steric effects on binding affinity (e.g., exo vs. endo epoxy derivatives) .
Q. What computational approaches are suitable for predicting the compound’s physicochemical properties and binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase ATP-binding pocket). Validate with MD simulations (NAMD/GROMACS) .
- ADMET prediction : Employ SwissADME or ADMETLab to estimate logP, solubility, and CYP450 interactions. For example, tetrazole derivatives show moderate BBB permeability (logP ~2.5) .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields (e.g., 68% vs. 91% for similar tetrazole derivatives) be resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
